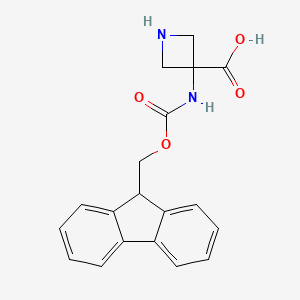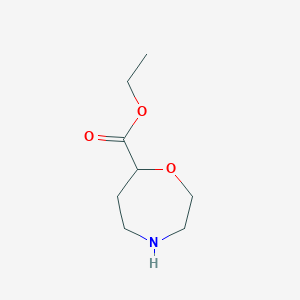![molecular formula C14H14Cl2N2O2 B13457845 [9-(Hydroxymethyl)-1,10-phenanthrolin-2-yl]methanol dihydrochloride](/img/structure/B13457845.png)
[9-(Hydroxymethyl)-1,10-phenanthrolin-2-yl]methanol dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[9-(Hydroxymethyl)-1,10-phenanthrolin-2-yl]methanol dihydrochloride is a chemical compound that belongs to the class of phenanthroline derivatives. Phenanthroline derivatives are known for their ability to form stable complexes with metal ions, making them useful in various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [9-(Hydroxymethyl)-1,10-phenanthrolin-2-yl]methanol dihydrochloride typically involves the reaction of 1,10-phenanthroline with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. The reaction conditions often include the use of hydrochloric acid to facilitate the formation of the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
[9-(Hydroxymethyl)-1,10-phenanthrolin-2-yl]methanol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The phenanthroline ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl groups can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenanthroline ring.
科学的研究の応用
[9-(Hydroxymethyl)-1,10-phenanthrolin-2-yl]methanol dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions. These complexes can be used in catalysis, sensing, and separation processes.
Biology: The compound can be used to study metal ion interactions in biological systems. It is also used in the development of metal-based drugs and diagnostic agents.
Medicine: Phenanthroline derivatives have shown potential as therapeutic agents due to their ability to interact with metal ions and biological targets.
Industry: The compound is used in various industrial processes, including the production of catalysts and the development of new materials.
作用機序
The mechanism of action of [9-(Hydroxymethyl)-1,10-phenanthrolin-2-yl]methanol dihydrochloride involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, leading to a range of biological and chemical effects. The specific mechanism depends on the metal ion and the target molecule involved.
類似化合物との比較
Similar Compounds
1,10-Phenanthroline: A parent compound that lacks the hydroxymethyl groups.
2,2’-Bipyridine: Another bidentate ligand that forms stable complexes with metal ions.
Ethylenediamine: A simpler ligand that also forms stable metal complexes.
Uniqueness
[9-(Hydroxymethyl)-1,10-phenanthrolin-2-yl]methanol dihydrochloride is unique due to the presence of hydroxymethyl groups, which can participate in additional chemical reactions and interactions
特性
分子式 |
C14H14Cl2N2O2 |
|---|---|
分子量 |
313.2 g/mol |
IUPAC名 |
[9-(hydroxymethyl)-1,10-phenanthrolin-2-yl]methanol;dihydrochloride |
InChI |
InChI=1S/C14H12N2O2.2ClH/c17-7-11-5-3-9-1-2-10-4-6-12(8-18)16-14(10)13(9)15-11;;/h1-6,17-18H,7-8H2;2*1H |
InChIキー |
RKKDWQUKLAYHNX-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C3=C1C=CC(=N3)CO)N=C(C=C2)CO.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![exo-2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane](/img/structure/B13457766.png)
![5-[(Azetidin-2-yl)methoxy]-2-chloropyridine dihydrochloride](/img/structure/B13457777.png)
![7-Bromo-[1,2]thiazolo[4,5-b]pyridine](/img/structure/B13457782.png)
![3-Bromo-1,4-dioxaspiro[4.5]decan-2-one](/img/structure/B13457790.png)
![tert-butyl N-[3-(2-phenylethyl)bicyclo[1.1.1]pentan-1-yl]carbamate](/img/structure/B13457798.png)
amine hydrochloride](/img/structure/B13457807.png)
![N-[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]-2-hydroxypyridine-3-carboxamide](/img/structure/B13457809.png)
![2-[(2R)-pyrrolidin-2-yl]-4-(trifluoromethyl)-1H-imidazole dihydrochloride](/img/structure/B13457815.png)

![Bicyclo[4.2.0]octan-3-one](/img/structure/B13457830.png)
![1-(Iodomethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane](/img/structure/B13457835.png)


